molecular formula C21H21NO5 B1204674 8-oxopseudopalmatine

8-oxopseudopalmatine

Cat. No.: B1204674
M. Wt: 367.4 g/mol
InChI Key: RNYYLJRCLSSAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-oxopseudopalmatine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxopseudopalmatine typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of palmatine chloride with sodium hydroxide in methanol, followed by further chemical transformations . The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-oxopseudopalmatine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

8-oxopseudopalmatine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-oxopseudopalmatine involves its interaction with specific molecular targets and pathways. It has been shown to affect metabolic pathways, PI3k-Akt signaling pathway, and pathways involved in cancer . The compound’s effects are mediated through its binding to proteins such as nitric oxide synthase and glucose-6-phosphate dehydrogenase.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one
  • Dehydrocorydaline
  • Saulatine
  • Capaurine

Uniqueness

8-oxopseudopalmatine is unique due to its specific structural configuration and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one

InChI

InChI=1S/C21H21NO5/c1-24-17-8-12-5-6-22-16(14(12)10-19(17)26-3)7-13-9-18(25-2)20(27-4)11-15(13)21(22)23/h7-11H,5-6H2,1-4H3

InChI Key

RNYYLJRCLSSAOZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC

Synonyms

8-oxypseudopalmatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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